Product packaging for Dimethylamine hydrobromide(Cat. No.:CAS No. 6912-12-5)

Dimethylamine hydrobromide

Cat. No.: B1365342
CAS No.: 6912-12-5
M. Wt: 126 g/mol
InChI Key: FFJMLWSZNCJCSZ-UHFFFAOYSA-N
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Description

Significance of Amine Hydrohalides in Organic Chemistry

Amine hydrohalides are a fundamental class of organic salts that play a crucial role in a multitude of chemical transformations and applications. Formed by the reaction of an amine with a hydrogen halide, these compounds exhibit properties that make them versatile reagents and intermediates in organic synthesis. The protonation of the amine nitrogen by the acidic hydrogen of the hydrohalic acid results in the formation of an ammonium (B1175870) cation and a halide anion. This conversion of a basic, and often volatile, amine into a more stable, crystalline salt enhances its handling and storage characteristics.

In organic chemistry, amines are highly reactive due to the lone pair of electrons on the nitrogen atom, which makes them excellent nucleophiles and bases. numberanalytics.com This reactivity is harnessed in numerous synthetic pathways. The formation of amine hydrohalides, such as hydrochlorides and hydrobromides, modulates this reactivity, allowing for more controlled and specific chemical reactions. cdnsciencepub.com For instance, they are frequently used in the synthesis of pharmaceuticals and other fine chemicals where precise reaction conditions are paramount. numberanalytics.com The hydrohalide salt can often be used directly in subsequent reaction steps or the parent amine can be easily regenerated by treatment with a base.

Furthermore, the structure of amine hydrohalides, particularly the nature of the hydrogen bonding between the ammonium cation and the halide anion, has been a subject of significant spectroscopic study. cdnsciencepub.comresearchgate.net These studies provide valuable insights into the nature of non-covalent interactions, which are critical in various chemical and biological systems. The specific halide ion (fluoride, chloride, bromide, or iodide) can influence the physical and chemical properties of the salt, including its solubility and reactivity.

Overview of Research Trajectories for Dimethylamine (B145610) Hydrobromide

Dimethylamine hydrobromide, the salt formed from the reaction of dimethylamine and hydrobromic acid, is a specific amine hydrohalide that has garnered attention in several areas of chemical research. Its utility spans from being a precursor in the synthesis of more complex molecules to its application in materials science.

A significant research trajectory for this compound is its use as a precursor in the synthesis of various organic compounds. Dimethylamine itself is a key building block in the production of many pharmaceuticals and agrochemicals. dataintelo.comdataintelo.com The hydrobromide salt provides a stable and easy-to-handle source of the dimethylamine moiety for these synthetic applications. For example, demethylation is a key step in the synthesis of some pharmaceutical compounds, and this compound can be involved in such transformations. rsc.org

In the field of materials science, particularly in the development of perovskite solar cells, there is growing interest in using organic ammonium halides like dimethylammonium bromide (DMABr) to tune the electronic and optical properties of the perovskite materials. chemicalbook.com The incorporation of larger cations such as dimethylammonium can alter the band-gap and improve the stability and efficiency of these devices. chemicalbook.com This application highlights a modern and evolving area of research where simple organic salts like this compound are finding new and important uses.

Furthermore, research continues into the fundamental chemical properties and reactions of this compound. This includes detailed structural analysis and spectroscopic investigations to better understand its solid-state structure and behavior in solution. Such fundamental knowledge is crucial for optimizing its use in various applications and for the design of new synthetic methodologies.

Chemical and Physical Properties of this compound

This compound is a white to off-white crystalline solid. It is the hydrobromide salt of dimethylamine, a secondary amine. The physical and chemical properties of this compound are crucial for its handling, storage, and application in various chemical syntheses.

PropertyValue
Molecular Formula C₂H₈BrN
Molecular Weight 125.99 g/mol
Melting Point 134-138 °C
Solubility Soluble in water

Note: The data in this table is compiled from various chemical suppliers and databases and may vary slightly between sources.

The compound's solubility in water is a key characteristic, facilitating its use in aqueous reaction media. As a salt, it is generally more stable and less volatile than its parent amine, dimethylamine, which is a gas at room temperature with a fishy or ammonia-like odor. nih.gov

Synthesis and Manufacturing Processes

The laboratory-scale synthesis of this compound is a straightforward acid-base reaction. It is typically prepared by reacting dimethylamine with hydrobromic acid.

(CH₃)₂NH + HBr → (CH₃)₂NH₂⁺Br⁻

In this reaction, the lone pair of electrons on the nitrogen atom of dimethylamine attacks the acidic proton of hydrobromic acid, forming a dimethylammonium cation and a bromide anion. The reaction is typically carried out in a suitable solvent, and the resulting salt can be isolated by crystallization.

Industrially, the manufacturing process would be a scaled-up version of this laboratory synthesis. Given that dimethylamine is a widely produced industrial chemical, the production of its hydrobromide salt can be readily achieved. The choice of solvent and reaction conditions would be optimized to ensure high yield and purity of the final product.

Applications in Organic Synthesis

This compound serves as a versatile reagent in organic synthesis, primarily as a source of the dimethylamine nucleophile or as a catalyst.

One of the key applications is in the introduction of a dimethylamino group into a molecule. The hydrobromide salt provides a stable and easily handled source of dimethylamine. For example, it can be used in nucleophilic substitution reactions where the dimethylamino group displaces a leaving group on an alkyl halide to form a tertiary amine. wikipedia.org

It is also utilized in demethylation reactions. For instance, in the synthesis of the drug Rivastigmine, a demethylation step is carried out in the presence of hydrobromic acid, which could involve the in-situ formation or use of amine hydrobromides. rsc.org

Structural Analysis and Spectroscopic Data

The structure of this compound in the solid state is characterized by ionic bonding between the dimethylammonium cation [(CH₃)₂NH₂⁺] and the bromide anion (Br⁻). In addition to the ionic forces, hydrogen bonding plays a significant role in the crystal lattice, specifically between the N-H protons of the cation and the bromide anion. cdnsciencepub.comresearchgate.net

Spectroscopic techniques are essential for confirming the structure of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum would show a signal for the methyl protons (CH₃) and a signal for the N-H protons. The chemical shift and multiplicity of these signals would be characteristic of the dimethylammonium cation.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum would exhibit a single signal corresponding to the two equivalent methyl carbons.

IR (Infrared) Spectroscopy: The IR spectrum is particularly useful for identifying the presence of the ammonium group. A broad absorption band is typically observed in the region of 3000-2700 cm⁻¹, which is characteristic of the N-H stretching vibrations in the hydrogen-bonded ammonium cation. researchgate.net Bending vibrations for the N-H bond would also be present at lower frequencies.

These spectroscopic data, in conjunction with other analytical techniques, provide a comprehensive picture of the molecular structure of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H8BrN B1365342 Dimethylamine hydrobromide CAS No. 6912-12-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methylmethanamine;hydrobromide
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InChI

InChI=1S/C2H7N.BrH/c1-3-2;/h3H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FFJMLWSZNCJCSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40988838
Record name N-Methylmethanamine--hydrogen bromide (1/1)
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Molecular Weight

126.00 g/mol
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CAS No.

6912-12-5
Record name Dimethylammonium bromide
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Record name Dimethylammonium bromide
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Record name Dimethylamine hydrobromide
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Record name N-Methylmethanamine--hydrogen bromide (1/1)
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Synthetic Methodologies and Advanced Strategic Approaches

Classical Synthetic Routes to Dimethylamine (B145610) Hydrobromide

Classical synthetic approaches to dimethylamine hydrobromide primarily rely on direct and straightforward chemical reactions that are well-established in organic chemistry. These methods are characterized by their simplicity and high yields, making them suitable for both laboratory and industrial-scale production.

The term "direct halogenation" in the context of synthesizing amine salts like this compound refers to the direct protonation of the amine by a hydrohalic acid. This process is fundamentally an acid-base reaction rather than a reaction involving elemental halogens (like Br₂), which would lead to different products. The nitrogen atom of dimethylamine acts as a Lewis base, donating its lone pair of electrons to the proton from hydrobromic acid. This results in the formation of the dimethylammonium cation and the bromide anion, which together constitute the ionic salt. The reaction is typically rapid and exothermic.

The most common and direct method for preparing this compound is through a simple acid-base neutralization reaction. sciencemadness.orgchemicalbook.com In this process, dimethylamine, which is a weak base, is reacted with hydrobromic acid (HBr), a strong acid. The reaction is typically carried out in an aqueous solution or an appropriate organic solvent. chemicalbook.comgoogle.com An aqueous solution of dimethylamine is treated with concentrated hydrobromic acid, often at reduced temperatures to control the exothermic nature of the reaction. chemicalbook.com The resulting salt is then isolated by evaporating the solvent, followed by cooling to induce crystallization. The final product is typically a white crystalline solid. google.com This method is highly efficient, with the reaction proceeding to completion to give near-quantitative yields of the desired salt.

Table 1: Acid-Base Synthesis of this compound
Reactant 1 (Base)Reactant 2 (Acid)SolventKey ConditionsProduct
Dimethylamine ((CH₃)₂NH)Hydrobromic Acid (HBr)WaterCooling (e.g., 0°C) to manage exotherm, followed by solvent evaporation and crystallizationThis compound ((CH₃)₂NH₂⁺Br⁻)
Aqueous DimethylamineConcentrated Hydrobromic AcidWaterStirring for a short period (e.g., 0.5 h), evaporation of water to isolate the product chemicalbook.comThis compound

Modern Synthetic Strategies for this compound Derivatives

Modern synthetic strategies focus on creating derivatives of dimethylamine, which can subsequently be converted to their hydrobromide salts if needed. These methods often employ advanced catalytic systems and offer improvements in terms of efficiency, substrate scope, and environmental impact.

The N-methylation of primary or secondary amines using a mixture of formic acid and formaldehyde (B43269) is known as the Eschweiler-Clarke reaction. whilesciencesleeps.com This process is a highly effective method for producing N,N-dimethylated tertiary amines. In this reaction, formaldehyde serves as the source of the methyl groups, while formic acid acts as the reducing agent. whilesciencesleeps.comgoogle.com The reaction proceeds through the formation of an iminium ion intermediate from the reaction of the amine with formaldehyde, which is then reduced by formate (B1220265) (from formic acid) to yield the methylated amine. For a primary amine, this two-step sequence occurs twice to yield the N,N-dimethyl derivative. The reaction generally provides good yields of the tertiary amine product. whilesciencesleeps.com

Table 2: Eschweiler-Clarke N-Methylation of Amines
Starting AmineReagentsKey ConditionsN,N-Dimethylated ProductTypical Yield
BenzylamineFormaldehyde, Formic AcidReaction at 80°C whilesciencesleeps.comN,N-DimethylbenzylamineGood to Excellent whilesciencesleeps.com
Primary Aliphatic AminesFormaldehyde, Formic AcidRefluxN,N-DimethylalkylamineGenerally High
Secondary Amines (e.g., Morpholine)Formaldehyde, Formic AcidReaction at 50-110°C google.comN-MethylmorpholineHigh google.com

A modern and atom-efficient strategy for synthesizing N,N-dimethylamine derivatives involves the direct N,N-dimethylamination of primary alcohols using aqueous dimethylamine. acs.orgnih.govacs.org This reaction often proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, which is both environmentally benign and highly efficient. acs.orgorganic-chemistry.org In this process, a transition metal catalyst, such as one based on iridium or ruthenium, temporarily removes hydrogen from the primary alcohol to form an aldehyde in situ. acs.orgresearchgate.net This aldehyde then reacts with dimethylamine to form a hemiaminal, which dehydrates to an iminium ion. The catalyst then returns the "borrowed" hydrogen to the iminium ion, reducing it to the final N,N-dimethylated amine product. This method avoids the need for pre-activating the alcohol and uses readily available starting materials. nih.govorganic-chemistry.org

Table 3: Iridium-Catalyzed N,N-Dimethylamination of Primary Alcohols acs.org
Primary Alcohol SubstrateCatalyst SystemKey ConditionsN,N-Dimethylamine Derivative ProductIsolated Yield (%)
Benzyl alcoholIridium-NHC complex, K₂CO₃120°C, 40 h, aqueous dimethylamineN,N-Dimethylbenzylamine94%
4-Methoxybenzyl alcoholIridium-NHC complex, K₂CO₃120°C, 40 h, aqueous dimethylamineN,N-Dimethyl-4-methoxybenzylamine96%
1-OctanolIridium-NHC complex, K₂CO₃130°C, 40 h, aqueous dimethylamineN,N-Dimethyloctylamine80%
Cinnamyl alcoholIridium-NHC complex, K₂CO₃120°C, 40 h, aqueous dimethylamineN,N-Dimethylcinnamylamine83%

The Mannich reaction is a three-component condensation reaction that involves an enolizable ketone (or another active hydrogen compound), formaldehyde, and a primary or secondary amine, which is often used in the form of its hydrochloride or hydrobromide salt. nih.govresearchgate.net When dimethylamine hydrochloride or hydrobromide is used, the products are β-dimethylamino ketones, commonly known as Mannich bases. nih.govresearchgate.net The reaction is typically carried out in a protic solvent like ethanol (B145695) and may be catalyzed by a small amount of strong acid (e.g., HCl). nih.gov The mechanism involves the formation of the Eschenmoser's salt precursor, the dimethylaminomethylium ion ([CH₂=N(CH₃)₂]⁺), from the reaction of dimethylamine and formaldehyde. This electrophilic ion is then attacked by the enol form of the ketone to generate the final Mannich base adduct. science.govresearchgate.net

Table 4: Synthesis of Mannich Bases Using Dimethylamine Salts
KetoneAmine SaltAldehydeKey ConditionsMannich Base ProductYield (%)
AcetophenoneDimethylamine HydrochlorideParaformaldehydeEthanol, reflux, 3 h, cat. HCl nih.govβ-Dimethylaminopropiophenone hydrochloride53 nih.gov
2-AcetylthiopheneDimethylamine HydrochlorideParaformaldehydeEthanol, reflux, 3 h, cat. HCl nih.gov2-Thienyl-β-dimethylaminoethyl ketone hydrochloride62 nih.gov
4'-MethylacetophenoneDimethylamine HydrochlorideParaformaldehydeEthanol, reflux researchgate.net1-(4-Methylphenyl)-3-dimethylamino-1-propanone hydrochlorideNot specified researchgate.net

Preparative Considerations for High Purity this compound

The preparation of high-purity this compound hinges on two primary factors: the purity of the starting materials and the effectiveness of the purification method for the final product. The synthesis is a straightforward acid-base reaction between dimethylamine and hydrobromic acid. chemicalbook.com

To achieve high purity, one must start with high-purity dimethylamine. One method to obtain pure dimethylamine involves the hydrolysis of N,N-dimethylformamide (DMF) or the reduction of p-nitroso-N,N-dimethylaniline. sciencemadness.orgyoutube.com The latter can yield very pure dimethylamine. sciencemadness.org Once pure dimethylamine is obtained, either as a gas or in a solution, it is reacted with a stoichiometric amount of high-purity hydrobromic acid.

The reaction is typically performed in a suitable solvent, such as water or a lower-order alcohol like ethanol or isopropanol, from which the product salt can be crystallized. The choice of solvent is critical for ensuring effective purification through crystallization. The solubility of this compound is lower in less polar organic solvents, which can be exploited to induce precipitation and isolation of the pure product.

Key considerations for ensuring high purity include:

Stoichiometry Control: Precise control over the molar ratio of dimethylamine to hydrobromic acid is essential to avoid an excess of either reactant in the final product.

Temperature Management: The reaction is exothermic, and controlling the temperature during the addition of reactants can prevent the formation of impurities and ensure safe handling.

Purification by Recrystallization: This is the most critical step for achieving high purity. The crude this compound is dissolved in a minimum amount of a hot solvent, and then the solution is slowly cooled to allow for the formation of well-defined crystals. Impurities tend to remain in the mother liquor. The process may be repeated to achieve the desired level of purity, often exceeding 98%. cymitquimica.com

Drying: The purified crystals must be thoroughly dried under vacuum to remove any residual solvent, which could otherwise be a significant impurity.

The following table outlines the general preparative considerations for synthesizing high-purity this compound.

Table 2: Preparative Considerations for High Purity this compound

ParameterConsiderationDetails
Reactants Purity of Dimethylamine and Hydrobromic AcidUse of high-purity starting materials is fundamental. Dimethylamine can be purified by distillation or generated from a high-purity precursor. sciencemadness.org
Solvent Selection for Reaction and CrystallizationWater, ethanol, or isopropanol. The solvent should allow for good solubility at high temperatures and poor solubility at low temperatures to maximize recovery during crystallization.
Reaction Control Temperature and StoichiometryThe reaction should be cooled, and hydrobromic acid should be added slowly to control the exothermic reaction. Use of a 1:1 molar ratio is crucial.
Purification RecrystallizationThe primary method for purification. Multiple recrystallizations may be necessary to achieve very high purity (>99%).
Isolation & Drying Filtration and Vacuum DryingCrystals are isolated by filtration and washed with a small amount of cold solvent. Drying under vacuum removes residual solvent and moisture.

Reaction Mechanisms and Advanced Reaction Pathways

Nucleophilic Substitution Reactions Mediated by Dimethylamine (B145610) Hydrobromide

The dimethylammonium cation, with its potential to act as a proton donor, and the bromide anion, a competent nucleophile and leaving group, allow dimethylamine hydrobromide to participate in and influence nucleophilic substitution reactions. These reactions can be broadly categorized into intramolecular and intermolecular displacements.

While specific documented examples of this compound directly mediating complex intramolecular nucleophilic displacements are not extensively detailed in readily available literature, the principles of such reactions can be inferred. In a suitable substrate, the dimethylammonium ion could act as a proton source to activate a functional group, making it a better leaving group. Subsequently, an internal nucleophile could attack the electrophilic center.

Intermolecular nucleophilic substitution reactions involving amine hydrohalides are more common. In these reactions, the amine can act as a nucleophile, and the hydrohalide can influence the reaction environment. For instance, in the reaction of halogenoalkanes with ammonia (B1221849) or amines, a salt is initially formed. chemguide.co.uk The free amine, in equilibrium with its salt, is the active nucleophile. chemguide.co.uk The presence of the hydrobromide salt can affect the concentration and nucleophilicity of the free amine. chemguide.co.uk

A general representation of the initial step in the reaction between a primary halogenoalkane (R-X) and dimethylamine (which would be in equilibrium with this compound) is as follows:

(CH₃)₂NH + R-X → [(CH₃)₂NHR]⁺ + X⁻

This is followed by a proton transfer step with another amine molecule to generate the free secondary amine product and the ammonium (B1175870) salt:

[(CH₃)₂NHR]⁺ + (CH₃)₂NH ⇌ (CH₃)₂NR + [(CH₃)₂NH₂]⁺

This process can continue, leading to the formation of tertiary amines and quaternary ammonium salts. chemguide.co.uk

The reactivity in nucleophilic substitution reactions is significantly influenced by both steric and electronic factors.

Steric Effects: The bulkiness of the nucleophile and the substrate can hinder the reaction rate. In the context of dimethylamine, while it is a secondary amine and thus more sterically hindered than a primary amine, it is still a relatively small nucleophile. However, in reactions involving bulky substrates, the approach of the dimethylamine nucleophile to the reaction center can be impeded, slowing down the reaction rate. rsc.org This steric hindrance is a critical factor in determining whether a reaction proceeds via an SN1 or SN2 mechanism. uci.edu

Electronic Effects: The electronic nature of the substituents on both the nucleophile and the substrate plays a crucial role. Electron-donating groups on the nucleophile, such as the two methyl groups in dimethylamine, increase its nucleophilicity by enhancing the electron density on the nitrogen atom. Conversely, electron-withdrawing groups on the substrate can make the electrophilic carbon more susceptible to nucleophilic attack. The bromide ion in this compound is a good leaving group, which is a key factor for the progress of nucleophilic substitution reactions. uci.edu

The table below summarizes the general influence of steric and electronic effects on nucleophilic substitution reactions.

FactorInfluence on SN2 ReactionsInfluence on SN1 Reactions
Steric Hindrance (Substrate) Decreases reaction rateIncreases reaction rate (stabilizes carbocation)
Steric Hindrance (Nucleophile) Decreases reaction rateNo significant effect on the rate-determining step
Electronic Effects (Nucleophile) Stronger nucleophile increases reaction rateNo significant effect on the rate-determining step
Electronic Effects (Substrate) Electron-withdrawing groups can increase rateElectron-donating groups stabilize carbocation, increasing rate
Leaving Group Ability Better leaving group increases reaction rateBetter leaving group increases reaction rate

Proton Transfer Dynamics and Hydrogen Bonding in this compound Systems

Proton transfer and hydrogen bonding are fundamental to the chemistry of this compound, influencing its structure, stability, and reactivity.

Dihydrogen bonding is a specific type of hydrogen bond where a protonic hydrogen atom (Hδ+) interacts with a hydridic hydrogen atom (Hδ-). nih.gov This interaction is most commonly observed in systems containing both a proton donor (like an N-H group) and a hydride source (like a B-H group). nih.gov While the dimethylammonium cation in this compound contains protonic hydrogens on the nitrogen atom, the bromide anion does not possess hydridic hydrogens. Therefore, the formation of classical dihydrogen bonds within pure this compound is not expected. However, the principles of hydrogen bonding are central to its crystal structure and solution behavior.

Proton transfer is a key process in systems containing this compound. In solution, there is a dynamic equilibrium between the dimethylammonium cation and the free dimethylamine, governed by the acidity of the solvent and the pKa of the dimethylammonium ion.

[(CH₃)₂NH₂]⁺ + H₂O ⇌ (CH₃)₂NH + H₃O⁺

The kinetics and mechanisms of such proton transfer reactions can be complex and are influenced by the surrounding solvent molecules, which can facilitate the transfer through a network of hydrogen bonds. nih.gov The rate of proton transfer can be extremely fast, often occurring on the picosecond timescale. researchgate.net

The table below outlines the key hydrogen bond parameters found in a related dimethylammonium bromide-containing crystal structure. nih.gov

Donor (D)Hydrogen (H)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N1H1ABr20.912.453.313(5)159
N1H1BBr40.912.503.376(5)162
N2H2ABr10.912.523.394(5)162
N2H2BBr30.912.523.378(5)157

Note: Data is for [NH₂(CH₃)₂]₂CdBr₄ and serves as an illustrative example of N-H···Br hydrogen bonding.

The proton on the dimethylammonium cation can be abstracted by a base. This is a fundamental acid-base reaction. The efficiency of this proton transfer is dependent on the strength of the base and the pKa of the dimethylammonium ion. In the presence of a strong base, the equilibrium will shift towards the formation of free dimethylamine.

[(CH₃)₂NH₂]⁺ + B ⇌ (CH₃)₂NH + BH⁺

This process is fundamental in many organic reactions where dimethylamine is generated in situ from its salt to act as a nucleophile or a base. For instance, in reactions requiring a controlled concentration of free amine, starting with the hydrobromide salt and adding a stoichiometric amount of a non-nucleophilic base can be a useful strategy. The kinetics of such base-catalyzed proton transfers are generally very fast and often diffusion-controlled.

Elimination Reaction Pathways Involving this compound

While this compound, as an ammonium salt, does not directly undergo elimination, the free dimethylamine base is a precursor to substrates for the Hofmann elimination reaction. This pathway is a significant reaction for amines, leading to the formation of alkenes and tertiary amines from quaternary ammonium salts. wikipedia.orgaakash.ac.in The process begins with the treatment of an amine, such as dimethylamine, with an excess of methyl iodide in a step known as exhaustive methylation. organicchemistrytutor.comyoutube.com This converts the secondary amine into a quaternary ammonium iodide salt.

The subsequent step involves treating the quaternary ammonium salt with silver oxide (Ag₂O) and water. This replaces the iodide ion with a hydroxide (B78521) ion, forming a quaternary ammonium hydroxide. wikipedia.orgyoutube.com When this hydroxide salt is heated, it undergoes an E2 elimination reaction. masterorganicchemistry.com The hydroxide ion acts as a base, abstracting a proton from a β-carbon (a carbon atom adjacent to the nitrogen-bearing carbon). This leads to the formation of an alkene, with the tertiary amine serving as the leaving group. youtube.commasterorganicchemistry.com

A defining characteristic of the Hofmann elimination is its regioselectivity, which follows the Hofmann rule. This rule predicts that the major product will be the least substituted alkene. wikipedia.orgaakash.ac.in The preference for the "Hofmann product" over the more thermodynamically stable "Zaitsev product" (the more substituted alkene) is attributed to the steric bulk of the trialkylamine leaving group. wikipedia.orgmasterorganicchemistry.com The large size of the leaving group hinders the approach of the base to the more sterically hindered, more substituted β-hydrogens. Consequently, the base preferentially abstracts a proton from the less hindered, more accessible β-carbon, leading to the formation of the less substituted alkene. masterorganicchemistry.com

Table 1: Key Steps in Hofmann Elimination Starting from a Generic Amine

StepReactantsReagentsIntermediate/ProductDescription
1. Exhaustive MethylationAmine (e.g., an ethyl-containing amine)Excess Methyl Iodide (CH₃I)Quaternary Ammonium IodideThe amine is fully methylated to form a quaternary ammonium salt. organicchemistrytutor.com
2. Hydroxide FormationQuaternary Ammonium IodideSilver Oxide (Ag₂O), Water (H₂O)Quaternary Ammonium HydroxideThe iodide counter-ion is replaced by a hydroxide ion. youtube.com
3. EliminationQuaternary Ammonium HydroxideHeat (Δ)Alkene + Tertiary Amine + WaterThe salt decomposes via an E2 mechanism to form the least substituted alkene (Hofmann product). wikipedia.orgmasterorganicchemistry.com

Oxidative and Reductive Transformations of Dimethylamine and its Hydrohalides

The chemistry of dimethylamine, the parent amine of this compound, involves several oxidative transformations. As a secondary amine, dimethylamine can undergo N-oxidation to produce a variety of N-oxygenated products. The initial intermediates in these pathways are typically hydroxylamine (B1172632) metabolites, which can be further oxidized to form corresponding nitrone derivatives. uomustansiriyah.edu.iq The specific products can depend on the oxidizing agent and reaction conditions. For instance, oxidation with agents like hydrogen peroxide, catalyzed by methylrhenium trioxide, is a known method for converting secondary hydroxylamines into nitrones. acs.org

Another oxidative pathway involves attack at the carbon atom adjacent to the nitrogen. This can lead to oxidative dealkylation or deamination through a carbinolamine intermediate. uomustansiriyah.edu.iq For many exogenous secondary amines, this type of oxidation is carried out by cytochrome P450 (CYP) enzymes. uomustansiriyah.edu.iq

Reductive transformations of the dimethylammonium cation, present in this compound, are not common under typical chemical conditions. However, the reduction of more complex quaternary ammonium salts has been explored. For example, aryl trialkylammonium salts can be catalytically reduced to arenes or aryl silanes using nickel catalysis, with selectivity controlled by the choice of N-heterocyclic carbene (NHC) ligand and solvent. rsc.orgnih.gov Another method involves the use of strong reducing agents like lithium triethylborohydride for the demethylation of substituted trimethylammonium salts. acs.org These reactions, however, apply to quaternary salts with specific structures and are not general reduction pathways for simple dialkylammonium hydrohalides.

Thermal Decomposition Pathways of this compound

The thermal decomposition, or thermolysis, of an amine hydrohalide salt like this compound is expected to proceed initially through the reversal of its formation. wikipedia.org Upon heating, the salt will dissociate into its constituent gas-phase species: dimethylamine ((CH₃)₂NH) and hydrogen bromide (HBr).

In general, the thermal decomposition of amines starts at higher temperatures and often proceeds through the scission of C-N bonds. researchgate.net For dimethylamine, this would involve the breaking of the bonds between the nitrogen and the methyl groups.

Gas-Phase and Atmospheric Reaction Chemistry of Dimethylamine

Dimethylamine is a significant compound in atmospheric chemistry due to its basicity and reactivity with key atmospheric oxidants. Its gas-phase reactions can lead to the formation of new aerosol particles, which have implications for air quality and climate.

The reaction between ground-state oxygen atoms (O(³P)) and dimethylamine in the gas phase proceeds primarily through hydrogen abstraction mechanisms. Direct dynamics simulations have identified two main product channels. The major pathway involves the abstraction of a hydrogen atom from one of the methyl groups, leading to the formation of a hydroxyl radical (•OH) and a CH₃NHCH₂• radical. A minor product channel involves hydrogen abstraction from the N-H bond, also yielding a hydroxyl radical (•OH) along with a (CH₃)₂N• radical. researchgate.net

Table 2: Product Channels for the O(³P) + Dimethylamine Reaction researchgate.net

ChannelProductsTypeDescription
Major•OH + CH₃NHCH₂•H-abstraction from C-HAn oxygen atom abstracts a hydrogen from a methyl group.
Minor•OH + (CH₃)₂N•H-abstraction from N-HAn oxygen atom abstracts the hydrogen from the amine group.

The hydroxyl radical (HO•) is a primary oxidant in the troposphere, and its reaction with dimethylamine is a key atmospheric removal pathway for the amine. The reaction is rapid and exhibits a negative temperature dependence, meaning the rate increases as the temperature decreases. researchgate.net

The reaction proceeds via H-abstraction, forming water and either an aminyl radical ((CH₃)₂N•) from N-H abstraction or a C-centered radical (CH₃NHCH₂•) from C-H abstraction. researchgate.netfrontiersin.org The C-centered radical pathway is typically dominant. researchgate.net In the presence of nitrogen oxides (NOx), the subsequent chemistry of these radicals becomes important. For instance, the degradation of intermediate alkoxy radicals formed after the initial HO• addition can lead to products like methyl pyruvate (B1213749) and formaldehyde (B43269) in the presence of NOx. nih.gov The reaction of aminyl radicals with NO can lead to the formation of nitrosamines. nih.gov

Table 3: Rate Coefficients for the Reaction of HO• with Dimethylamine (DMA)

Temperature (K)Rate Coefficient (10¹¹ × k/cm³ molecule⁻¹ s⁻¹)Reference
2986.27 ± 0.63 researchgate.net
925 - 13072.26×10⁴•T².⁶⁹exp(1797/T) (cm³mol⁻¹s⁻¹) researchgate.net

Dimethylamine plays a crucial role in atmospheric new particle formation (NPF), particularly in marine and coastal environments where methanesulfonic acid (MSA) is present from the oxidation of dimethyl sulfide. nih.gov Dimethylamine reacts with MSA to form stable molecular clusters that can grow into aerosol particles. nih.govnih.gov

Quantum chemical calculations and kinetic modeling show that MSA and dimethylamine form stable clusters, such as (MSA)₂(DMA)₂, which are key intermediates in the growth process. rsc.org The addition of even small amounts of MSA to a sulfuric acid-dimethylamine system can increase cluster formation rates, particularly at lower temperatures. copernicus.org

BaseAverage Eₒᵥₑᵣₐₗₗ (kcal mol⁻¹)
Trimethylamine (B31210) (TMA)-(168 ± 19)
Dimethylamine (DMA)-(134 ± 30)
Methylamine (MA)-(68 ± 23)
Ammonia (NH₃)-(110 ± 16)

Kinetic and Thermodynamic Analyses of this compound Reactions

In solution, this compound exists as an equilibrium between the dimethylaminium cation ((CH₃)₂NH₂⁺) and the bromide anion (Br⁻). The kinetic and thermodynamic characteristics of its reactions are centered on the reactivity of the dimethylaminium ion. A comprehensive analysis of these reactions involves experimentally determining key kinetic parameters and understanding how the reaction environment, particularly the solvent, influences the rate and mechanism.

The experimental determination of reaction rate constants (k) and activation barriers (activation energy, Ea) provides quantitative insight into the speed and energy requirements of a chemical reaction. For reactions involving the dimethylaminium ion, the cation present in this compound, these parameters are crucial for predicting reaction behavior under various conditions.

Methodologies for Kinetic Analysis

Several experimental techniques are employed to measure the rate of a reaction and determine its kinetic parameters. These methods typically involve monitoring the change in concentration of a reactant or product over time. uri.edulibretexts.org

Spectroscopic Methods: Techniques like UV-Vis, NMR, or fluorescence spectroscopy can be used to follow the progress of a reaction if there is a measurable change in the spectroscopic properties of the components. For instance, ¹H NMR spectroscopy has been successfully used to estimate the rate constants for the N-alkylation of amines. nih.gov

Method of Initial Rates: This approach involves measuring the instantaneous rate at the beginning of the reaction under different initial concentrations of reactants. By systematically varying the concentration of one reactant while keeping others constant, the order of the reaction with respect to each reactant can be determined, allowing for the calculation of the rate constant. libretexts.org

Flow Techniques: For very fast reactions, methods like stopped-flow analysis are used. Reactants are rapidly mixed, and the subsequent reaction is monitored in real-time, often via absorbance or fluorescence, allowing for the determination of rate constants for reactions that occur on the millisecond timescale. nih.gov

Once rate constants are determined at various temperatures, the activation energy (Ea) can be calculated using the Arrhenius equation:

k = A e(-Ea/RT)

where A is the pre-exponential factor, R is the gas constant, and T is the absolute temperature. A plot of ln(k) versus 1/T yields a straight line with a slope of -Ea/R, from which the activation barrier can be determined.

Research Findings for the Dimethylaminium Ion

While extensive kinetic data specifically for this compound are limited, studies on the reactivity of its constituent cation, the protonated form of dimethylamine, provide valuable data. In one key study, the rate constant for the reaction of the dimethylaminium ion with hydroxyl radicals (•OH) in the aqueous phase was determined. Using a relative rate method with ion chromatography, the bimolecular rate coefficient was calculated. researchgate.net

This reaction is environmentally significant as it pertains to the atmospheric chemistry of amines in the aqueous phase, such as in clouds and fogs. The data clearly distinguish the reactivity of the protonated amine from its neutral, unprotonated form, with the latter being significantly more reactive. researchgate.net

Experimentally Determined Rate Constant for the Dimethylaminium Ion
Reactant SpeciesReaction PartnerRate Constant (k)Technique
Dimethylaminium Ion ((CH₃)₂NH₂⁺)Hydroxyl Radical (•OH)(9.5 ± 1.2) × 10⁶ M⁻¹s⁻¹Relative Rate Method
Dimethylamine ((CH₃)₂NH)Hydroxyl Radical (•OH)(3.3 ± 0.2) × 10⁹ M⁻¹s⁻¹Relative Rate Method

The choice of solvent can profoundly impact the rate of a chemical reaction, often by orders of magnitude. chemrxiv.org This influence arises from the differential stabilization of the reactants and the transition state by the solvent molecules. For reactions involving ionic species like this compound, solvent polarity is a particularly critical factor.

Theoretical Principles: Hughes-Ingold Rules

The effect of solvent polarity on substitution and elimination reactions can often be predicted by the Hughes-Ingold rules, which are based on the charge of the reactants and the nature of the transition state. wikipedia.org

Increased Charge in Transition State: If the charge is more delocalized in the reactants and becomes more concentrated or is newly developed in the transition state, an increase in solvent polarity will stabilize the transition state more than the reactants, thus accelerating the reaction rate.

Decreased Charge in Transition State: If charge is concentrated in the reactants and becomes more dispersed in the transition state, a more polar solvent will stabilize the reactants more strongly, increasing the activation energy and slowing the reaction rate.

No Change in Charge: If there is little change in charge distribution between the reactants and the transition state, solvent polarity will have a minimal effect on the reaction rate. wikipedia.org

For a hypothetical reaction involving the dimethylaminium ion, ((CH₃)₂NH₂⁺), reacting with a neutral nucleophile, the positive charge is dispersed over a larger area in the transition state. According to these principles, increasing the solvent polarity would be expected to decrease the reaction rate.

Solvent Effects in Amine Reactions

The kinetic effects of solvents have been documented in numerous reactions involving amines and their salts. The rate of quaternization of tertiary amines, for example, is highly susceptible to solvent effects. researchgate.net Similarly, the degradation kinetics of quaternary ammonium salts, which are structurally related to the dimethylaminium ion, are greatly influenced by the polarity of the solvent medium. In these cases, more polar solvents are expected to better shield reactive sites, influencing the stability and reaction rate. tue.nl

The dielectric constant (ε) is a common measure of a solvent's polarity. The table below lists the dielectric constants for several common solvents, illustrating the range of polarities that can be used to influence reaction kinetics.

Dielectric Constants of Common Solvents at 25°C
SolventDielectric Constant (ε)Type
Water78.5Protic
Dimethyl Sulfoxide (B87167) (DMSO)47.2Aprotic
Acetonitrile37.5Aprotic
Methanol32.6Protic
Ethanol (B145695)24.6Protic
Tetrahydrofuran (THF)7.6Aprotic
Dioxane2.2Aprotic

A change in solvent can shift the equilibrium between reactants and products by preferentially stabilizing one over the other. wikipedia.org In the context of this compound, a highly polar solvent like water will effectively solvate and stabilize the dimethylaminium and bromide ions, influencing their availability and reactivity in subsequent chemical transformations.

Structural Elucidation and Solid State Chemistry

Single Crystal X-ray Diffraction Analysis of Dimethylamine (B145610) Hydrobromide and Derivatives

In the crystalline state, dimethylamine hydrobromide exists as an ionic salt, composed of the dimethylammonium cation, [(CH₃)₂NH₂]⁺, and the bromide anion, Br⁻. The geometry of the dimethylammonium cation is central to its packing in the crystal lattice. The nitrogen atom is bonded to two methyl groups and two hydrogen atoms, resulting in a tetrahedral geometry around the nitrogen center. This arrangement is a consequence of the sp³ hybridization of the nitrogen atom upon protonation.

Studies on related compounds, such as 2-bromoethylammonium bromide, confirm that the organic cation adopts a specific conformation in the solid state. For this derivative, a gauche conformation is observed, with a torsion angle of 64.8(2)° between the ammonium (B1175870) group and the bromine substituent researchgate.net. This indicates that steric and electronic factors within the crystal lattice dictate the most stable conformation of the cation.

The crystal packing of dimethylammonium salts is primarily governed by a network of intermolecular interactions. The dominant forces are the strong electrostatic attractions between the positively charged dimethylammonium cations and the negatively charged bromide anions. These are further directed by specific hydrogen bonds.

Polymorphism and Phase Transitions in Solid-State Dimethylamine Borane Analogues

Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a critical area of study in materials science. Dimethylaminoborane, N(CH₃)₂BH₂, an analogue of dimethylamine, exhibits notable polymorphism depending on the synthesis conditions. It can crystallize as a dimer, [N(CH₃)₂BH₂]₂, or a trimer, [N(CH₃)₂BH₂]₃ iucr.orgiucr.orgresearchgate.netnih.gov.

The dimer form itself has two polymorphs: a low-temperature triclinic phase (space group P1) and a high-temperature monoclinic phase (space group C2/m) iucr.orgiucr.org. A second-order phase transition occurs when the triclinic phase is heated above 290 K iucr.orgnih.gov. This transition involves subtle atomic displacements, with the monoclinic structure featuring boron and nitrogen atoms located on a mirror plane iucr.orgiucr.orgresearchgate.net. The trimer crystallizes in an orthorhombic space group and is considered energetically more stable due to its denser packing arrangement iucr.orgiucr.orgresearchgate.netnih.gov.

Crystallographic Data for Dimethylaminoborane Polymorphs
PolymorphCrystal SystemSpace GroupKey Structural Feature
Dimer (Low Temp)TriclinicP1Four-membered B₂N₂ ring
Dimer (High Temp)MonoclinicC2/mFour-membered B₂N₂ ring
TrimerOrthorhombicNot SpecifiedSix-membered B₃N₃ ring

Hydrogen Bonding Network Characterization in Crystalline Forms

The hydrogen bonding network is the cornerstone of the supramolecular architecture in crystalline this compound and its derivatives. These networks are formed by the hydrogen bond donors on the cation (the N-H groups and, to a lesser extent, the C-H groups) and the bromide anion, which acts as a hydrogen bond acceptor.

In the crystal structure of (2-bromobenzyl)dimethylammonium bromide, the ions are linked by a strong N-H···Br⁻ hydrogen bond, which organizes the primary cation-anion units. These units are then further connected into a two-dimensional layer through multiple weaker C-H···Br⁻ contacts, with H···Br distances ranging from 2.95 to 3.09 Å researchgate.net. Similarly, analysis of 2-bromoethylammonium bromide shows the bromide anion acting as an acceptor for four distinct N-H···Br hydrogen bonds, creating a robust three-dimensional network that defines the crystal packing researchgate.net. This extensive network of hydrogen bonds is responsible for the cohesion and stability of the crystalline solid.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

While a specific Hirshfeld analysis for this compound was not found, studies on analogous compounds provide quantitative insights. For a supramolecular aggregate of 4-formyl-N,N-dimethylanilinium bromide, the analysis reveals that H···Br/Br···H contacts are by far the most significant, contributing 56.0% to the crystal packing nih.govresearchgate.net. This is followed by Br···Br (12.1%), H···O/O···H (9.7%), and H···H (9.5%) interactions nih.govresearchgate.net. In the case of 2-bromoethylammonium bromide, the predominance of hydrogen-bromine interactions is even more pronounced, with Br···H contacts constituting 62.6% of all close atomic contacts researchgate.net.

These findings underscore the critical role of interactions involving hydrogen and bromine atoms in stabilizing the crystal lattice of such organic bromide salts. The red spots on the dnorm surface visually confirm the locations of the strong N-H···Br hydrogen bonds as the primary points of interaction.

Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of Bromide Salts
Interaction Type4-formyl-N,N-dimethylanilinium bromide Derivative nih.govresearchgate.net2-bromoethylammonium bromide researchgate.net
H···Br / Br···H56.0%62.6%
Br···Br12.1%Not specified
H···H9.5%Not specified
H···O / O···H9.7%N/A

Advanced Spectroscopic Characterization and Spectroscopic Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a cornerstone technique for the characterization of dimethylamine (B145610) hydrobromide, offering precise information on its molecular structure, dynamic processes, and the subtle effects of isotopic substitution.

In dimethylamine hydrobromide, the nitrogen atom is protonated, forming the dimethylammonium cation, [(CH₃)₂NH₂]⁺. This structure dictates the features observed in its proton (¹H) and carbon-13 (¹³C) NMR spectra.

Due to the molecule's symmetry, both methyl groups are chemically equivalent. Consequently, the ¹³C NMR spectrum displays a single resonance. docbrown.info Similarly, the six protons of the two methyl groups are also equivalent, leading to a single signal in the ¹H NMR spectrum. docbrown.info The two protons on the nitrogen atom are also equivalent to each other.

The protonation of the amine nitrogen causes a significant downfield shift (deshielding) for the adjacent methyl protons and carbons compared to free dimethylamine. The electron-withdrawing effect of the positively charged nitrogen center reduces the electron density around the neighboring nuclei.

The ¹H NMR spectrum typically shows two main resonances: one for the methyl (CH₃) protons and one for the ammonium (B1175870) (NH₂) protons. The integration of these signals reveals a 6:2 proton ratio, consistent with the structure. docbrown.info The multiplicity of the signals can be affected by the rate of proton exchange with the solvent and scalar coupling between the ¹H nuclei. Under conditions of slow exchange, the CH₃ signal may appear as a triplet due to coupling with the two NH₂ protons, and the NH₂ signal may appear as a septet due to coupling to the six CH₃ protons. However, rapid proton exchange often leads to the decoupling of these spins, resulting in sharp singlet signals for both groups. docbrown.info

Table 1: Typical NMR Chemical Shift Data for the Dimethylammonium Cation
NucleusGroupExpected Chemical Shift (δ) in ppmMultiplicity (slow exchange)
¹H-CH₃~2.7Triplet
¹H-NH₂⁺-Variable (typically 7-9)Septet
¹³C-CH₃~36Singlet (in proton-decoupled spectra)

Note: Chemical shifts are dependent on solvent, concentration, and temperature.

Dynamic NMR (DNMR) techniques are employed to study the kinetics of reversible chemical processes that occur on the NMR timescale. libretexts.org For this compound, the most significant exchange process is the exchange of the ammonium protons (-NH₂⁺-) with protons from the solvent or other exchangeable sites. acdlabs.com

The rate of this proton exchange is highly sensitive to factors such as temperature, concentration, and the pH of the solution. libretexts.org

Slow Exchange: At low temperatures or in aprotic, non-acidic solvents, the proton exchange is slow. In this regime, the NMR spectrum resolves the spin-spin coupling between the N-H protons and the C-H protons. The N-H signal is typically broad due to coupling with the quadrupolar ¹⁴N nucleus.

Intermediate Exchange: As the temperature increases or in the presence of catalysts (like trace amounts of acid or base), the exchange rate becomes comparable to the NMR frequency difference between the coupled states. This leads to significant line broadening, and the fine structure of the signals collapses.

Fast Exchange: At higher temperatures or in protic solvents like water, the proton exchange is very rapid. This rapid exchange averages the magnetic environments, resulting in the loss of observable N-H to C-H coupling. The N-H peak often appears as a sharp singlet, or it may be broadened and even become unobservable as it exchanges with solvent protons (e.g., H₂O). libretexts.org

By analyzing the changes in the NMR lineshape over a range of temperatures, kinetic parameters such as the rate constant (k) and the activation energy (Ea) for the proton exchange process can be determined.

The substitution of hydrogen with its heavier isotope, deuterium (B1214612) (²H or D), can induce measurable changes in NMR spectra, an observation known as an isotope effect. In the context of dimethylamine, secondary β-deuterium isotope effects on its basicity have been precisely measured using NMR titration methods. nih.govresearchgate.net

When the methyl protons of dimethylamine are replaced with deuterium ((CD₃)₂NH), a notable increase in the amine's basicity is observed. nih.govacs.org This effect is attributed to the lower zero-point energy of a C-D bond compared to a C-H bond adjacent to the nitrogen atom. nih.govacs.org This change in basicity (pKa) upon deuteration can be quantified by monitoring the chemical shifts of a reporter nucleus in an NMR titration experiment. acs.org Research has shown that this increase in basicity for dimethylamine is an enthalpic effect. acs.orgacs.org

Another critical application of deuterium is in H/D exchange experiments. Adding a few drops of deuterium oxide (D₂O) to an NMR sample of this compound in a solvent like DMSO-d₆ will cause the -NH₂⁺- protons to rapidly exchange with deuterium from the D₂O. acdlabs.com Because deuterium is not observed in ¹H NMR spectroscopy, the signal corresponding to the ammonium protons will decrease in intensity or disappear completely. This technique is a definitive method for assigning the N-H proton resonance in a ¹H NMR spectrum.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopic Investigations

Vibrational spectroscopy, through IR and FTIR techniques, provides a molecular fingerprint of this compound by probing the vibrational modes of its covalent bonds. msu.edu The spectrum of the dimethylammonium cation is distinct from that of the free amine, primarily due to the protonation of the nitrogen.

A detailed study of dimethylammonium-containing compounds, confirmed by deuteration, allows for the confident assignment of its characteristic vibrational bands. researchgate.net The key absorption bands are associated with the N-H, C-H, C-N, and N-C-C bonds.

The most prominent features in the IR spectrum of this compound are:

N-H Stretching: The stretching vibrations of the N-H bonds in the -NH₂⁺- group give rise to strong, broad absorption bands in the region of 3200-2800 cm⁻¹. This broadness is characteristic of ammonium salts and is a result of extensive hydrogen bonding in the solid state.

C-H Stretching: The asymmetric and symmetric stretching vibrations of the methyl (CH₃) groups appear as sharp bands in the 3000-2800 cm⁻¹ region.

N-H Bending (Asymmetric and Symmetric): The bending or deformation modes of the -NH₂⁺- group are observed in the 1625-1560 cm⁻¹ range. These are often referred to as the ammonium bands.

C-H Bending (Asymmetric and Symmetric): The scissoring and umbrella modes of the methyl groups result in absorptions around 1470-1400 cm⁻¹.

C-N Stretching: The stretching vibrations of the carbon-nitrogen bonds are typically found in the 1250-1020 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies for this compound
Vibrational ModeFunctional GroupApproximate Frequency (cm⁻¹)Intensity
N-H Stretch-NH₂⁺-3200 - 2800Strong, Broad
C-H Stretch-CH₃3000 - 2800Medium-Strong
N-H Bend-NH₂⁺-1625 - 1560Medium-Strong
C-H Bend-CH₃1470 - 1400Medium
C-N StretchC-N1250 - 1020Medium

Data compiled from general knowledge of amine salts and specific studies on dimethylammonium-containing compounds. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopic Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. For a molecule to absorb UV-Vis light, it must contain a chromophore, which is typically a system of conjugated π-electrons or atoms with non-bonding electrons.

This compound, consisting of the dimethylammonium cation and a bromide anion, lacks a suitable chromophore. The electronic transitions for its σ-bonds (C-H, C-N, N-H) require very high energy, and their absorption maxima fall in the far-UV region (<200 nm), which is generally not accessible with standard spectrophotometers. sharif.edu Therefore, a solution of pure this compound is transparent in the standard UV-Vis range (200-800 nm).

While not useful for direct detection, this property is advantageous in analytical chemistry. Dimethylamine can be quantified using UV-Vis spectroscopy after a derivatization reaction. In this process, dimethylamine is reacted with a chromogenic reagent to form a new compound with strong absorbance in the UV-Vis region. For example, reagents like p-dimethylaminobenzaldehyde can react with amines to form colored Schiff bases, allowing for sensitive spectrophotometric determination. researchgate.net

Mass Spectrometry Applications for Compound Characterization and Derivatization Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When this compound is analyzed, it typically undergoes deprotonation and ionization in the source, leading to the detection of the molecular ion of dimethylamine, [(CH₃)₂NH]⁺˙, with an m/z value of 45.

The fragmentation pattern of dimethylamine under electron ionization (EI) is characteristic and provides structural confirmation. The primary fragmentation pathways include:

Alpha (α)-Cleavage: This is the most dominant fragmentation pathway for aliphatic amines. It involves the cleavage of a C-C or C-H bond adjacent to the nitrogen atom. For dimethylamine, the loss of a hydrogen atom results in the formation of the highly stable iminium ion [CH₃N=CH₂]⁺. This fragment is the base peak in the spectrum, with an m/z of 44. docbrown.info

C-N Bond Fission: Cleavage of a carbon-nitrogen bond can lead to the loss of a methyl radical (•CH₃), producing an ion fragment with an m/z of 30 ([CH₂NH₂]⁺). docbrown.infomiamioh.edu This is another characteristic peak for aliphatic amines.

Table 3: Key Ions in the Mass Spectrum of Dimethylamine
m/zProposed Ion StructureFormation PathwaySignificance
45[(CH₃)₂NH]⁺˙Molecular Ion (M⁺˙)Parent Ion
44[CH₃N=CH₂]⁺Loss of H• (M-1) via α-cleavageBase Peak
30[CH₂NH₂]⁺Loss of •CH₃ (M-15) via C-N fissionCharacteristic Fragment
15[CH₃]⁺Loss of •NHCH₂Methyl Cation

For analytical purposes, especially in complex matrices, dimethylamine is often derivatized before analysis by methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). Derivatization with reagents such as 9-fluorenylmethylchloroformate (FMOC-Cl) converts the volatile and polar amine into a larger, less polar, and more easily detectable derivative, enhancing chromatographic separation and detection sensitivity. rsc.orgnih.gov

Chromatographic and Other Advanced Analytical Spectroscopic Techniques

Advanced analytical techniques are essential for the selective and sensitive quantification of dimethylamine, often in complex matrices where it may be present at trace levels. Chromatographic methods, in particular, offer the necessary separation efficiency for reliable analysis.

Liquid Chromatography-Fluorescence Detection (LC-FD) for Trace Analysis

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FD) is a highly sensitive and selective method for the determination of trace amounts of dimethylamine. labcorp.com This technique is particularly valuable because aliphatic amines like dimethylamine lack a native chromophore, making direct UV detection challenging. Consequently, a pre-column derivatization step is employed to render the analyte fluorescent. rsc.org

One common derivatizing agent is 9-fluorenylmethyl chloroformate (Fmoc-Cl), which reacts with both primary and secondary amines to form highly fluorescent derivatives. rsc.orgresearchgate.net This allows for the quantification of dimethylamine in various samples, including atmospheric aerosols. rsc.orgresearchgate.net The reaction transforms the non-fluorescent dimethylamine into a derivative that can be easily detected, enhancing the method's sensitivity. rsc.org

A study focused on quantifying dimethylamine in particulate matter optimized a method using Fmoc-Cl derivatization followed by LC-FD analysis. rsc.orgrsc.org The researchers investigated the concentration of the derivatizing reagent, finding that 3 μg mL⁻¹ of Fmoc-Cl was effective for derivatizing dimethylamine concentrations up to 300 ng mL⁻¹. rsc.org The method demonstrated the importance of minimizing the derivatization reagent to reduce blank contamination and improve measurement variability. rsc.org The limit of quantification for this method was found to be approximately 20 ng mL⁻¹. rsc.org

Another pre-column derivatization method for analyzing dimethylamine in pharmaceutical products utilizes 4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl). The analysis is performed on a C18 column with a gradient elution. nih.gov This method was validated according to ICH guidelines, demonstrating excellent linearity and precision. nih.gov

The following table summarizes typical parameters for LC-FD analysis of dimethylamine.

ParameterValueReference
Derivatizing Agent 9-fluorenylmethyl chloroformate (Fmoc-Cl) rsc.orgresearchgate.net
Derivatizing Agent 4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl) nih.gov
Column C18 nih.gov
Mobile Phase Eluent A: Phosphoric Acid Buffer (20 mM, pH=2.8), Eluent B: Methanol nih.gov
Detection (NBD-Cl) λexcitation = 450 nm, λemission = 540 nm nih.gov
Linearity (DMA with NBD-Cl) 0.5-10 ng/mL nih.gov
Accuracy (% Recovery with NBD-Cl) 98.2-102.0% nih.gov
Limit of Quantification (Fmoc-Cl) ~20 ng mL⁻¹ rsc.org

Headspace Gas Chromatography (HS-GC) for Volatile Amine Quantification

Headspace Gas Chromatography (HS-GC) is a robust and straightforward technique for the quantification of volatile compounds like dimethylamine from various sample matrices, including pharmaceuticals and environmental samples. rsc.orghjkxyj.org.cn This method is advantageous as it often requires minimal sample preparation and avoids the introduction of non-volatile matrix components into the chromatographic system. rsc.orgresearchgate.net

HS-GC analysis can be performed with or without derivatization. nih.govijpsonline.com Derivatization-free methods are preferred for their simplicity. nih.gov In one such method for analyzing human plasma and urine, volatile amines were liberated from the sample in a heated, alkaline, and saline environment before being separated on a volatile amine column and detected by mass spectrometry (MS). nih.gov This HS-GC-MS method allowed for the chromatographic separation of several short-chain volatile amines within 7.5 minutes. nih.gov

For pharmaceutical applications, HS-GC with flame ionization detection (FID) is commonly used to quantify residual volatile amines. rsc.org A significant challenge in these analyses is the potential interaction between the acidic active pharmaceutical ingredient (API) and the basic amine analytes. rsc.org To mitigate this, a universal HS-GC-FID method was developed using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a matrix-deactivating additive. rsc.org The addition of DBU improved the detectability and accuracy of the method for volatile amines in an acidic API matrix. rsc.org

In another application, HS-GC was used to determine dimethylamine hydrochloride in metformin (B114582) hydrochloride. ijpsonline.com The sample was dissolved in dimethyl sulfoxide (B87167) (DMSO) with imidazole, which acts as a strong base to liberate the free amine from its salt form. The vials were incubated at 100°C for 20 minutes before injection. ijpsonline.com This method was validated for its precision, recovery, and linearity. ijpsonline.com

The table below outlines typical conditions and performance metrics for the HS-GC analysis of dimethylamine.

ParameterValueReference
Technique Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) hjkxyj.org.cnnih.gov
Technique Headspace Gas Chromatography-Flame Ionization Detection (HS-GC-FID) rsc.org
Column Volatile amine column nih.gov
Column DB-624 (30 m x 0.32 mm i.d., 1.8 µm film thickness) ijpsonline.com
Incubation Temperature 100°C ijpsonline.com
Incubation Time 20 min ijpsonline.com
Injector Temperature 200°C ijpsonline.com
Detector Temperature (FID) 250°C ijpsonline.com
Linearity Range (in water) 1.80-35.90 mg/L hjkxyj.org.cn
Limit of Detection (in water) 0.09 mg/L hjkxyj.org.cnresearchgate.net
Recovery (in spiked water) 85.92%-116.08% hjkxyj.org.cn

Computational and Theoretical Investigations

Quantum Chemical Computations

Quantum chemical computations are employed to solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) Studies on Molecular Structure and Reactivity

Density Functional Theory (DFT) has become a standard and widely used method for predicting the molecular geometries and electronic properties of organic compounds. This approach is used to analyze the structural and charge characteristics of molecules and their interactions. researcher.lifemdpi.com For Dimethylamine (B145610) hydrobromide, DFT calculations can accurately predict the bond lengths, bond angles, and dihedral angles of the dimethylammonium cation. These calculations also help in understanding the ionic interaction between the cation and the bromide anion.

DFT-based reactivity indices and the topological analysis of electron density can reveal how the electronic structure influences the compound's reactivity. researcher.life Functionals such as B3LYP, M06-2X, and ωB97XD are commonly used to perform these calculations, providing reliable results for both structure and energy. mdpi.comnih.gov Studies on the reactivity of the dimethylamine (DMA) moiety, such as its role in forming N-nitrosodimethylamine (NDMA) or its reactions with radicals, have been computationally investigated to elucidate complex reaction mechanisms. rsc.orgnih.gov The electronic properties of related brominated compounds have been shown to be highly dependent on the bromination pattern, a factor that can be effectively studied using DFT. nih.gov

Interactive Data Table: Representative DFT Functionals for Structural and Reactivity Studies

DFT FunctionalTypical ApplicationBasis Set Example
B3LYP Geometry optimization, Electronic properties6-311++G(d,p)
M06-2X Thermochemistry, Kinetics, Noncovalent interactions6-311++G(d,p)
ωB97XD Long-range interactions, Charge-transfer excitationsaug-cc-pVDZ
M08-HX High-accuracy barrier heights and reaction energiesma-TZVP

Ab Initio and Semi-Empirical Methods for Electronic Structure Analysis

Beyond DFT, other quantum chemical methods are available to study electronic structure.

Ab initio methods compute solutions from first principles without using experimental data for parametrization. libretexts.org These methods, such as Hartree-Fock (HF) and post-HF methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), offer high accuracy but are computationally expensive. researchgate.net Ab initio calculations can be used to determine potential energy surfaces and explore different conformations of the dimethylammonium cation. rsc.org

Semi-empirical methods , such as AM1, PM3, and PM6, offer a faster, albeit less accurate, alternative. scribd.comuomustansiriyah.edu.iq These methods simplify the complex integrals found in ab initio calculations by using parameters derived from experimental data. libretexts.orguomustansiriyah.edu.iq They are particularly useful for larger molecular systems where ab initio or DFT methods would be too computationally demanding. scribd.com Density-Functional Tight-Binding (DFTB) methods are another class of computationally efficient techniques that are sometimes classified as semi-empirical. nih.gov

The choice between these methods involves a trade-off between computational cost and desired accuracy, with ab initio methods providing the highest level of theory and semi-empirical methods offering rapid calculations for large-scale screening. libretexts.orgscribd.com

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations provide a microscopic view of the dynamic behavior of Dimethylamine hydrobromide in various environments, such as in aqueous solution. mdpi.comscielo.br

These simulations can model key processes and properties, including:

Solvation: Understanding how water molecules arrange around the dimethylammonium cation and bromide anion and the nature of the hydrogen bonds formed. nih.gov

Ion Pairing and Aggregation: Observing the formation and dissociation of ion pairs in solution and how cations and anions distribute spatially. nih.gov

Transport Properties: Calculating diffusion coefficients and ionic conductivity, which are crucial for applications in materials like electrolytes. nih.gov

For similar ammonium (B1175870) bromide compounds, MD simulations have been used to model their self-assembly into micelles, their adsorption onto surfaces, and their influence on the movement of water molecules in confined spaces. scielo.brnih.govsigmaaldrich.com A polarizable force field can be used in these simulations to provide a more accurate description of the electrostatic interactions, leading to excellent agreement with experimental data for properties like solution density and diffusion. nih.gov

Calculation of Reaction Pathways, Transition States, and Energy Barriers

Understanding the mechanism of a chemical reaction requires identifying the pathway from reactants to products, including any intermediate structures and the high-energy transition state (TS). Computational chemistry is a vital tool for elucidating these details. rsc.org

For reactions involving the dimethylamine moiety, quantum chemical methods like DFT can be used to:

Map Potential Energy Surfaces: This allows for the identification of stable reactants, products, and intermediates, as well as the transition states that connect them.

Locate Transition States: A transition state is a first-order saddle point on the potential energy surface, and its geometry represents the point of maximum energy along the reaction coordinate. libretexts.org

Calculate Energy Barriers: The energy difference between the reactants and the transition state is the activation energy or energy barrier. This value is critical for determining the reaction rate. A higher barrier corresponds to a slower reaction.

For example, the reaction pathways for the formation of N-nitrosodimethylamine (NDMA) from dimethylamine during chloramination have been investigated computationally. nih.govnih.gov These studies calculate the energy barriers for proposed steps, helping to validate or refute potential mechanisms. nih.gov Advanced methods like multi-path variational transition state theory can be used to accurately determine rate constants by considering multiple reaction paths and quantum mechanical effects like tunneling. rsc.org

Interactive Data Table: Example Reaction Types and Computational Focus

Reaction TypeComputational GoalKey Parameters Calculated
H-Abstraction Determine kinetic favorabilityTransition state geometry, Activation energy
Nucleophilic Addition Understand reaction mechanismReaction pathway, Intermediate stability
Decomposition Elucidate product formationPotential energy surface, Branching ratios

Prediction and Characterization of Electronic Properties

The electronic properties of a molecule govern its reactivity, optical behavior, and interactions with other molecules. Computational methods provide quantitative measures of these properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org

HOMO: This orbital can be thought of as the outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons (nucleophilicity). youtube.compku.edu.cn

LUMO: This is the innermost orbital that is empty of electrons. Its energy level indicates the molecule's ability to accept electrons (electrophilicity). youtube.compku.edu.cn

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap . This gap is a critical descriptor of molecular stability and reactivity. youtube.comresearchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com

A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily polarized. mdpi.com

DFT calculations are commonly used to determine the energies of the HOMO and LUMO and thus the energy gap. longdom.org The choice of DFT functional can significantly impact the calculated gap, with functionals like ωB97XD often providing accurate results. nih.gov For aliphatic amines, the HOMO is typically delocalized over the entire molecule with some localization on the amino group. researchgate.net The HOMO-LUMO gap can be used to predict the reactivity of molecules in various chemical reactions. researchgate.net

Interactive Data Table: Interpreting FMO Properties

ParameterDescriptionChemical Implication
E(HOMO) Energy of the Highest Occupied Molecular OrbitalHigher energy indicates greater electron-donating ability (stronger nucleophile).
E(LUMO) Energy of the Lowest Unoccupied Molecular OrbitalLower energy indicates greater electron-accepting ability (stronger electrophile).
HOMO-LUMO Gap E(LUMO) - E(HOMO)A smaller gap generally corresponds to higher chemical reactivity and lower kinetic stability.

Molecular Electrostatic Potential (MEP) Mapping and Electron Localization Function (ELF)

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable descriptor used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, using a color scale to indicate different potential values. Regions of negative potential, typically colored red, are rich in electrons and susceptible to electrophilic attack, while regions of positive potential, colored blue, are electron-poor and prone to nucleophilic attack.

For this compound, which exists as an ionic pair—the dimethylammonium cation ((CH₃)₂NH₂⁺) and the bromide anion (Br⁻)—the MEP map would show distinct regions of positive and negative potential.

Positive Region: A strong positive electrostatic potential (blue) would be concentrated around the hydrogen atoms of the ammonium group (N-H₂⁺). This indicates these protons are the most likely sites for nucleophilic attack.

Negative Region: A region of high negative electrostatic potential (red) would be localized on the bromide anion, signifying its electron-rich nature and availability to act as a nucleophile.

This clear separation of charge highlights the compound's ionic character and its potential to engage in electrostatic-driven interactions.

Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a measure of the probability of finding an electron in the neighborhood of a reference electron with the same spin. wikipedia.org It provides a chemically intuitive picture of electron pairing and localization in a molecule. wikipedia.org ELF values range from 0 to 1, where a value close to 1 signifies high electron localization (as seen in covalent bonds and lone pairs), and a value around 0.5 indicates a more delocalized, gas-like electron distribution.

An ELF analysis of this compound would reveal:

High ELF values corresponding to the covalent C-H, C-N, and N-H bonds within the dimethylammonium cation, indicating the localized nature of the electron pairs forming these bonds.

A clear separation between the core and valence electrons of the atoms. wikipedia.org

The ELF topology would characterize the ionic interaction between the dimethylammonium cation and the bromide anion, showing distinct basins of electron localization for each ion.

The combination of MEP and ELF provides a comprehensive view of the electronic structure, identifying reactive sites and the nature of chemical bonds within the compound.

Electrophilicity and Hardness Descriptors

Global reactivity descriptors, derived from conceptual Density Functional Theory (DFT), are used to predict the chemical reactivity and stability of molecules. Key descriptors include chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω).

Chemical Hardness (η): Represents the resistance of a molecule to a change in its electron distribution. A molecule with a large energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is considered "hard," indicating lower reactivity.

Electrophilicity Index (ω): Measures the ability of a species to accept electrons. A higher electrophilicity index points to a better electrophile.

For this compound, these descriptors are best understood by considering its constituent ions:

The dimethylammonium cation ((CH₃)₂NH₂⁺) , with its positive charge and electron-deficient protons, would be characterized as a hard electrophile.

The bromide anion (Br⁻) , with its negative charge and high-lying orbitals, would act as a soft nucleophile.

In a DFT study of a related system, the binding energy and reactivity descriptors were shown to change significantly when moving from the gas phase to a solvent phase, with polar solvents generally increasing chemical stability (higher energy gap) and reducing reactivity. nih.gov

DescriptorGeneral InterpretationExpected Characteristics for this compound
Chemical Potential (μ) Tendency of electrons to escapeHigh for Br⁻ (electron donor), Low for (CH₃)₂NH₂⁺ (electron acceptor)
Chemical Hardness (η) Resistance to charge transferThe ion pair would be relatively hard due to its stable ionic nature.
Electrophilicity Index (ω) Ability to accept electronsHigh for the (CH₃)₂NH₂⁺ cation.
Nucleophilicity Index (N) Ability to donate electronsHigh for the Br⁻ anion.

This table is generated based on theoretical principles of chemical reactivity for ionic compounds.

Theoretical Modeling of Hydrogen Bonding Interactions

Hydrogen bonding is a critical intermolecular force that dictates the structure and properties of this compound. The primary hydrogen bond in this compound is the interaction between the ammonium protons (N-H₂⁺) as the hydrogen bond donor and the bromide anion (Br⁻) as the acceptor, forming N-H···Br bonds.

Computational methods, particularly DFT, are employed to model these interactions. nih.gov These models can calculate key parameters such as bond lengths, bond angles, interaction energies, and vibrational frequency shifts. The strength of a hydrogen bond can be evaluated using methods like Atoms in Molecules (AIM) analysis, which examines the topology of the electron density to characterize bond strength and nature. nih.gov

In a computational study exploring the interaction of water clusters with dimethylamine, the binding energies were found to range from -0.19 kcal/mol to -10.76 kcal/mol, demonstrating the significant role of hydrogen bonding. chemrxiv.org The study also identified an additional stabilizing interaction where the dimethylamine N-H group donates a hydrogen bond to an oxygen atom in a water cluster, contributing approximately -2 to -3 kcal/mol to the binding energy. chemrxiv.org This indicates the strong hydrogen-bond-donating capability of the amine proton, which would be even more pronounced in the protonated dimethylammonium cation.

Interacting SpeciesType of InteractionCalculated Binding Energy (kcal/mol)
Dimethylamine & Water MonomerN···H-O Hydrogen BondStrong
Dimethylamine & Water ClusterN-H···O Hydrogen Bond-2.0 to -3.0
(CH₃)₂NH₂⁺ & Br⁻N-H···Br Hydrogen BondStrong electrostatic and covalent character

Data for dimethylamine & water interactions sourced from a computational study by ChemRxiv. chemrxiv.org The characterization for the (CH₃)₂NH₂⁺ & Br⁻ interaction is based on established principles of hydrogen bonding in ammonium halides.

Computational Studies of Solvent Effects on this compound Properties and Reactivity

The properties and reactivity of this compound are significantly influenced by the solvent environment. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of a solvent on a solute molecule. researchgate.netrsc.org These studies reveal how the dielectric constant and specific interactions of the solvent can alter the solute's geometry, electronic structure, and stability.

For an ionic compound like this compound, the solvent effect is particularly pronounced:

In non-polar solvents: The compound would exist primarily as a tightly bound ion pair, stabilized by strong electrostatic and hydrogen bonding interactions.

In polar protic solvents (e.g., water, methanol): The solvent molecules would effectively solvate the individual ions. Water molecules would form hydrogen bonds with both the dimethylammonium cation (via oxygen atoms) and the bromide anion (via hydrogen atoms). This solvation process stabilizes the separated ions, weakens the direct N-H···Br interaction, and promotes dissociation.

Computational studies have shown that binding energies change considerably from the gas phase to solution, with the absolute binding energy of complexes being lower in polar solvents. nih.gov Furthermore, electronic descriptors are also affected; the HOMO-LUMO energy gap often increases in polar solvents, suggesting greater chemical stability and lower reactivity compared to the gas phase or non-polar solutions. nih.govpcbiochemres.com

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Reagent in Organic Synthesis

Dimethylamine (B145610) hydrobromide serves as a key source of the dimethylamino moiety [(CH₃)₂N-] in a multitude of organic reactions. The dimethylamine unit is a precursor to many industrially significant compounds. rsc.orgwikipedia.org One of the most fundamental applications is in carbon-nitrogen (C-N) bond formation, a cornerstone of organic synthesis for creating nitrogen-containing compounds prevalent in pharmaceuticals, agrochemicals, and functional materials. nih.govrsc.org

Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful method for forming C-N bonds, and dimethylamine derivatives can be employed in these processes. tcichemicals.com This approach has become a step- and atom-economical alternative to traditional methods. nih.gov Furthermore, dimethylamine and its salts are utilized in classic organic reactions. For instance, dimethylamine hydrochloride is a key reagent in the Mannich reaction, a three-component condensation that forms β-amino carbonyl compounds. This reaction is exemplified in the synthesis of Tramadol, where dimethylamine hydrochloride reacts with cyclohexanone (B45756) and paraformaldehyde. nih.gov

Dimethylamine also reacts with various functional groups to yield important intermediates. It converts esters to dimethylamides and reacts with aldehydes to form aminals. wikipedia.org Its reaction with carbon disulfide produces dimethyl dithiocarbamate, a precursor for chemicals used in the sulfur vulcanization of rubber. rsc.orgwikipedia.orgchemcess.com The versatility of dimethylamine and its hydrobromide salt makes it an indispensable tool for introducing the dimethylamino group into organic molecules, thereby accessing a wide array of functional compounds.

Precursor in the Synthesis of Complex Organic Molecules

The dimethylamino group is a common pharmacophore found in a wide range of FDA-approved drugs, highlighting the importance of dimethylamine hydrobromide as a synthetic precursor. rsc.orgresearchgate.net Its incorporation into a molecule can significantly influence its pharmacological properties. rsc.org Dimethylamine derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antihistaminic, anticancer, and analgesic properties. rsc.orgresearchgate.net

Several notable pharmaceuticals are synthesized using dimethylamine or its salts. For example:

Tramadol: An analgesic, synthesized via a Mannich reaction involving dimethylamine hydrochloride. nih.gov

Desvenlafaxine: An antidepressant, synthesized using dimethylammonium as a reagent. nih.gov

Chlorprothixene: Used to treat neurological disorders, its synthesis involves reacting a precursor with 3-dimethylaminopropyl magnesium bromide. nih.gov

Citalopram Hydrobromide: An antidepressant classified as a selective serotonin (B10506) reuptake inhibitor (SSRI). researchgate.net

Beyond pharmaceuticals, dimethylamine is a precursor to solvents like dimethylformamide (DMF) and dimethylacetamide, which are not only used as reaction media but can also participate in reactions themselves. rsc.orgwikipedia.orgnih.gov For instance, DMF can serve as an in-situ source of dimethylamine for the synthesis of thioamides. researchgate.net It is also a building block for the rocket fuel unsymmetrical dimethylhydrazine. rsc.orgwikipedia.orgnih.gov

Table 1: Examples of Pharmaceuticals Synthesized Using Dimethylamine Derivatives

Drug Therapeutic Class Synthetic Role of Dimethylamine Derivative
Tramadol Analgesic Reagent (dimethylamine hydrochloride) in Mannich reaction. nih.gov
Desvenlafaxine Antidepressant Reagent (dimethylammonium). nih.gov
Chlorprothixene Antipsychotic Reagent (3-dimethylaminopropyl magnesium bromide). nih.gov

Applications in Materials Science

The utility of this compound extends into materials science, where it is used in the synthesis of polymers and as a precursor for functional materials with tailored electronic and chemical properties.

Dimethylamine is a key monomer in the production of certain polymers. For example, it reacts with epichlorohydrin (B41342) to form low molecular weight dimethylamine-epichlorohydrin polymers. google.com These cationic polymers have applications as microbicides in aqueous systems, such as industrial cooling water and swimming pools, where they are effective against bacteria and algae. google.com Higher molecular weight versions of these polymers have been utilized as flocculants. google.com

In the realm of advanced materials, dimethylammonium bromide (DMABr) has gained prominence in the field of perovskite solar cells. chemicalbook.comcymitquimica.comchemicalbook.com Organohalide-based perovskites are a significant class of materials for solar cell applications. americanchemicalsuppliers.com The larger cationic nature of the dimethylammonium ion allows it to be used to tune the band-gap and electrical properties of perovskite structures. chemicalbook.comchemicalbook.com This tuning is crucial for achieving highly efficient device performance and enhancing the long-term stability of hybrid organic-inorganic electronics. chemicalbook.comchemicalbook.com

Dimethylamine hydrochloride is employed in the synthesis of amine-based chelating agents. chemicalbook.com Chelating agents are molecules that can form multiple bonds to a single metal ion, effectively sequestering it. This property is valuable in various industrial and chemical processes.

Furthermore, derivatives of dimethylamine serve as important functional additives. The reaction of dimethylamine with carbon disulfide yields dimethyl dithiocarbamate, which is a precursor to zinc bis(dimethyldithiocarbamate), a chemical essential for the vulcanization of rubber. wikipedia.org Additionally, dimethylamine is used to produce 3-dimethylaminopropylamine (B130723) (DMAPA), an intermediate in the manufacture of surfactants. chemcess.com The surfactant lauryl dimethylamine oxide, found in soaps and cleaning compounds, is also derived from dimethylamine. wikipedia.org

Catalytic Applications and Ligand Chemistry of Dimethylamine Derivatives

The nitrogen atom in dimethylamine derivatives possesses a lone pair of electrons, making it a Lewis base capable of coordinating to metal centers. This property is extensively utilized in coordination chemistry and catalysis, where dimethylamine-containing molecules act as ligands. nih.govresearchgate.net

Dimethylamine itself can coordinate as a neutral ligand to metal centers like zirconium. nih.gov More complex molecules incorporating the dimethylamino group are designed as sophisticated ligands to influence the reactivity and stability of metal catalysts. For instance, the 1-[2-(N,N-dimethylamino)ethyl]-2,3,4,5-tetramethylcyclopentadienyl ligand has been used to synthesize cobalt complexes. acs.org Such ligands, which contain both a "hard" nitrogen donor and "soft" cyclopentadienyl (B1206354) donor, are termed hemilabile. They can play a crucial role in catalytic cycles by reversibly binding to the metal center.

The coordination of dimethylamido ligands to various metals, including titanium, zirconium, and tantalum, has been studied, revealing a variety of bonding modes. nih.gov The resulting metal-amide complexes can serve as precursors for other volatile metal complexes. wikipedia.org Catalytic systems featuring iridium catalysts with N-heterocyclic carbene (NHC) ligands have been developed for the N,N-dimethylamination of primary alcohols using aqueous dimethylamine, demonstrating an atom-efficient and environmentally benign synthetic method. acs.org These examples underscore the integral role of dimethylamine derivatives in advancing modern catalysis and organometallic chemistry.

Environmental Chemical Research Pertaining to Dimethylamine and Its Hydrohalides

Atmospheric Fate and Degradation Mechanisms of Dimethylamine (B145610)

Dimethylamine ((CH₃)₂NH) released into the atmosphere undergoes several transformation and degradation processes, primarily driven by photochemical reactions. The dominant degradation pathway for dimethylamine in the atmosphere is its reaction with hydroxyl (OH) radicals during the daytime. nilu.com This reaction initiates a cascade of further chemical changes.

Studies conducted in photochemical reactors have identified the major products of the atmospheric gas-phase photo-oxidation of dimethylamine. nilu.comnilu.com These products primarily include imines, such as N-methyl-methanimine, and amides, like N-methyl formamide (B127407) and N,N-dimethyl formamide. nilu.comnilu.com The atmospheric fate of the resulting imines is not fully understood, but hydrolysis in the atmospheric aqueous phase is considered a likely and significant sink. nilu.com For instance, N-methyl methanimine (B1209239) can hydrolyze to form formaldehyde (B43269) and methylamine. nilu.com

While daytime chemistry is dominated by OH radicals, nighttime chemistry, involving nitrate (B79036) (NO₃) radicals, is also a potential degradation pathway, although it represents a major area of uncertainty in the complete understanding of dimethylamine's atmospheric fate. nilu.com The reaction involving dimethylamine and a single water molecule to form carbinolamine has been shown to be energetically feasible under atmospheric conditions, suggesting a potential route for generating larger, less volatile compounds that can contribute to aerosol growth. acs.org

The table below summarizes the key degradation pathways and products identified in research studies.

Table 1: Atmospheric Degradation of Dimethylamine

Degradation Pathway Reactant(s) Key Products Environmental Conditions
Photo-oxidation OH radicals Imines (N-methyl-methanimine), Amides (N-methyl formamide, N,N-dimethyl formamide) Daytime, Pseudo-natural conditions
Hydrolysis Water (aqueous phase) Formaldehyde, Methylamine (from imine hydrolysis) Atmospheric aqueous phase

Role in Atmospheric Particle and Aerosol Formation

Dimethylamine is a significant contributor to new particle formation (NPF) and aerosol growth in the atmosphere. rsc.orgresearchgate.net It is recognized as one of the most abundant aliphatic amines in ambient particles. nih.gov Research has shown that dimethylamine is highly effective at enhancing nucleation, particularly in the sulfuric acid-dimethylamine-water system. copernicus.orgnih.gov It can promote particle formation rates compatible with atmospheric observations even at low parts-per-trillion volume mixing ratios. copernicus.org In fact, dimethylamine is more effective than ammonia (B1221849) at enhancing atmospheric nucleation. nih.gov

The mechanism involves acid-base reactions where dimethylamine neutralizes acidic species like sulfuric acid to form low-volatility aminium salts. rsc.orgnih.gov These salts can then nucleate to form new particles or condense onto existing aerosols, contributing to their growth. rsc.orgrsc.org The total aerosol yield from the photo-oxidation of dimethylamine has been found in experiments to be substantial, with yields reported between 8% and 14%. nilu.comnilu.com Aminium nitrate salts formed from dimethylamine have been observed to be more stable than those from other amines, which enhances their persistence and potential for growth in the atmosphere. nilu.com

Observational studies in various environments have confirmed the presence of dimethylamine predominantly in the submicrometer aerosol fraction, with mass size distributions often showing a dominant peak between 0.18 and 0.56 μm. nih.gov Particulate dimethylamine concentrations have been shown to increase in correlation with marine biogenic emissions and sulfate (B86663) levels, supporting the mechanisms of biogenic sourcing and aminium salt formation. nih.gov

Table 2: Dimethylamine's Role in New Particle Formation (NPF)

Interacting Species Key Finding Atmospheric Relevance
Sulfuric Acid (H₂SO₄) Highly efficient nucleation and particle formation. copernicus.orgnih.gov A primary mechanism for NPF in various atmospheric environments.
Ammonia (NH₃) DMA is more effective in promoting nucleation than ammonia. nih.gov Competes with ammonia in reactive uptake by particles, especially in sizes from 0.18 to 1.0 μm. nih.gov
Water (H₂O) Participates in the sulfuric acid-dimethylamine-water nucleation system. copernicus.org Essential for the formation of aqueous aerosols where DMA can partition.

Studies on the Conversion of Dimethylamine to Nitrosamines in Environmental Contexts

The conversion of dimethylamine to N-nitrosodimethylamine (NDMA), a potent carcinogen, is a significant area of environmental research. This transformation can occur through various chemical processes in different environmental compartments.

In aquatic systems, particularly during water treatment, the reaction of dimethylamine with chloramine (B81541) (monochloramine) is a well-established pathway for NDMA formation. acs.orgresearchgate.net This process is thought to involve the slow formation of an intermediate, 1,1-dimethylhydrazine (B165182), which is subsequently and rapidly oxidized to NDMA. acs.orgresearchgate.net The reaction of dimethylamine with sodium hypochlorite (B82951) is another identified pathway for NDMA formation during chlorination. acs.org

In the atmosphere, NDMA can form from the reaction of dimethylamine with nitrogen oxides, particularly during nighttime. who.int However, theoretical studies suggest that the direct gas-phase reaction between HONO (nitrous acid) and dimethylamine has a high energy barrier, making it unlikely under typical atmospheric conditions. nilu.com Despite this, heterogeneous reactions of dimethylamine on surfaces with HONO and NO have been suggested as a potential source of atmospheric NDMA. researchgate.net

Studies simulating atmospheric photo-oxidation have estimated that the steady-state concentration of nitrosamine (B1359907) resulting from this process is relatively low, accounting for less than 0.6% of the photo-oxidized dimethylamine. nilu.comnilu.com Photolysis is a major degradation pathway for NDMA in the atmosphere, with a half-life that can be on the order of minutes to hours in direct sunlight, limiting its accumulation during the day. nih.govwho.int

Table 3: Formation Pathways of N-Nitrosodimethylamine (NDMA) from Dimethylamine

Environmental Context Reactant(s) Key Pathway/Mechanism
Water Treatment Monochloramine Formation of 1,1-dimethylhydrazine intermediate, followed by rapid oxidation. acs.orgresearchgate.net
Water Treatment Sodium Hypochlorite Direct reaction leading to NDMA formation. acs.org
Atmosphere Nitrogen Oxides Nighttime atmospheric reactions. who.int

Advanced Analytical Methodologies for Chemical Quantification and Detection

Chromatographic Techniques for Trace Level Quantification

Chromatography offers a powerful and versatile platform for the separation, identification, and quantification of volatile and non-volatile compounds. For dimethylamine (B145610), several chromatographic methods have been developed to achieve low detection limits in diverse matrices such as biological samples, seafood, and air. nih.govnih.gov

Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), provides high sensitivity and selectivity. nih.gov To enhance the volatility and chromatographic behavior of dimethylamine, derivatization is a common strategy. For instance, p-toluenesulfonyl chloride has been used to form the tosylamide derivative of dimethylamine, which can then be analyzed by capillary gas chromatography. nih.gov This method has demonstrated a detection sensitivity of 1 picomole. nih.gov Another approach involves a gas entrainment, on-column trapping procedure with an alkali flame ionization detector (AFID), which can achieve sensitivities of 100 parts per billion (ppb) for dimethylamine in fish. acs.org Headspace GC is another technique that has been successfully employed for the analysis of dimethylamine in pharmaceutical drug substances without the need for derivatization. ijpsonline.com

High-performance liquid chromatography (HPLC) is also a widely used technique for dimethylamine quantification. Due to its lack of a strong chromophore, direct UV detection of dimethylamine is challenging. helixchrom.com Therefore, pre-column or post-column derivatization is typically employed to introduce a UV-active or fluorescent tag. 9-fluorenylmethylchloroformate (FMOC) is a common derivatizing agent that reacts with dimethylamine to form a highly fluorescent derivative, allowing for detection limits as low as 0.08 nanograms (ng). rsc.orgresearchgate.net Another derivatization reagent, NBD chloride, allows for analysis by HPLC with a fluorescence or visible detector, with a detection limit of 0.43 µg. keikaventures.com Mixed-mode chromatography, which utilizes both reversed-phase and cation-exchange mechanisms, can also be used for the analysis of underivatized amines with detection by techniques like evaporative light scattering detection (ELSD). helixchrom.com

Ion chromatography (IC) is a robust method for the determination of ionic species and is well-suited for the analysis of protonated amines like dimethylamine. researchgate.netnih.gov IC with suppressed conductivity detection can be used to quantify dimethylamine in various samples, including air and pharmaceuticals. researchgate.netnih.govcopernicus.org This technique can achieve detection limits of less than 1 µg/g of active pharmaceutical ingredient. researchgate.net Sample pre-concentration using a trace cation column can further improve detection limits to picomole levels. nih.gov

Table 1: Comparison of Chromatographic Techniques for Dimethylamine Quantification

TechniqueDetectorDerivatizing AgentSample MatrixDetection LimitReference
Gas Chromatography (GC)Mass Spectrometry (MS)p-Toluenesulfonyl chlorideBiological samples1 pmol nih.gov
Gas Chromatography (GC)Alkali Flame Ionization Detector (AFID)NoneFish100 ppb acs.org
Headspace Gas Chromatography (HS-GC)Flame Ionization Detector (FID)NonePharmaceuticalsNot specified ijpsonline.com
High-Performance Liquid Chromatography (HPLC)Fluorescence Detector (FLD)9-Fluorenylmethylchloroformate (FMOC)Air, Particulate Matter0.08 ng, 20 ng/mL rsc.orgrsc.org
High-Performance Liquid Chromatography (HPLC)Fluorescence or Visible DetectorNBD chlorideAir0.43 µg keikaventures.com
Ion Chromatography (IC)Suppressed ConductivityNonePharmaceuticals, Air< 1 µg/g API, Not specified researchgate.netnih.gov
Ion Chromatography (IC) with preconcentrationSuppressed ConductivityNoneAtmospheric gas and particulatepmol levels nih.gov

Spectrophotometric Methods for Quantitative Determination, including Derivatization Strategies

Spectrophotometric methods offer a cost-effective and accessible approach for the quantitative determination of dimethylamine. These methods are typically based on the measurement of light absorbance by a colored product formed from the reaction of dimethylamine with a specific chromogenic reagent. lpdlabservices.co.uk

A common derivatization strategy involves the use of 1,2-naphthoquinone-4-sulfonate. nih.govresearchgate.net In this method, dimethylamine is collected on a solid support, such as a C18-packed cartridge, and then derivatized in situ. The resulting colored product can be desorbed and its absorbance measured. nih.govresearchgate.net This method has a quantification limit of 6.7 µg and a detection limit of 2 µg. nih.govresearchgate.net One advantage of this approach is the potential for a semi-quantitative estimation by visual observation of the colored area on the cartridge. nih.govresearchgate.net

Another established spectrophotometric method is the picrate (B76445) method, which is often used for the determination of trimethylamine (B31210) but can also react with dimethylamine. nih.govmdpi.com The method involves the formation of a picrate salt, which can be estimated colorimetrically. However, this method is not specific for dimethylamine and can have interference from other amines like ammonia (B1221849) and monomethylamine. nih.gov

The choice of derivatization reagent is critical for the sensitivity and selectivity of the spectrophotometric assay. The reaction conditions, such as pH and temperature, must be optimized to ensure complete derivatization and a stable colored product. While spectrophotometric methods may not always achieve the low detection limits of chromatographic techniques, they provide a valuable tool for rapid and routine analysis.

Table 2: Spectrophotometric Methods for Dimethylamine Determination

Derivatizing ReagentMethodologyQuantification LimitDetection LimitReference
1,2-Naphthoquinone-4-sulfonateSolid-phase extraction and in-situ derivatization followed by absorbance measurement6.7 µg2 µg nih.govresearchgate.net
Picric AcidFormation of a colored picrate salt and colorimetric estimationNot specifiedNot specified nih.gov

Development of Sensors and Detection Systems for Dimethylamine Assessment

The development of dedicated sensors and detection systems for dimethylamine offers the potential for real-time, portable, and continuous monitoring. Research in this area has explored various sensing principles, including cataluminescence, colorimetric, and electrochemical methods.

Cataluminescence (CTL) Sensors: A novel CTL sensor has been developed for the determination of trace dimethylamine in air samples. nih.gov This sensor utilizes zirconia nanoparticles as the sensing material. The catalytic chemiluminescence of dimethylamine on the surface of the zirconia nanoparticles produces a light signal that is proportional to the dimethylamine concentration. nih.gov This sensor exhibits high sensitivity and selectivity, with a detection limit of 6.47 x 10⁻⁴ mg L⁻¹ and a response time of less than 50 seconds. nih.gov

Colorimetric Sensors: Colorimetric sensors provide a visual and often simple method for amine detection. nih.gov These sensors typically consist of an array of chemically responsive dyes immobilized on a substrate. nih.govnwpu.edu.cn The interaction of dimethylamine vapor with the dyes results in a color change that can be analyzed. nih.gov By using a pattern of color changes across the array, it is possible to qualitatively discriminate between different amines and quantitatively determine their concentrations. nih.gov Colorimetric sensors have been developed with detection limits for related amines in the parts-per-billion range. nih.govnwpu.edu.cn

Electrochemical Sensors: Electrochemical sensors offer high sensitivity and are amenable to miniaturization. These sensors operate by measuring changes in electrical properties (e.g., current, potential, impedance) upon interaction with the target analyte. mdpi.comnih.govmdpi.com For dimethylamine, chemiresistive sensors have been developed using materials such as CeO₂-coated Ti₃C₂Tₓ MXene/carbon nanofibers. acs.org These sensors can achieve ultrasensitive detection at the parts-per-billion level. acs.org Molecularly imprinted polymers (MIPs) have also been used as recognition elements in electrochemical sensors to enhance selectivity for related N-nitrosodimethylamine. daneshyari.com

Table 3: Overview of Dimethylamine Sensor Technologies

Sensor TypeSensing Material/PrincipleDetection LimitResponse TimeReference
Cataluminescence (CTL)Zirconia nanoparticles6.47 x 10⁻⁴ mg L⁻¹< 50 seconds nih.gov
ColorimetricChemically responsive dye arrayppb levels (for related amines)Not specified nih.govnwpu.edu.cn
Electrochemical (Chemiresistor)CeO₂-coated Ti₃C₂Tₓ MXene/carbon nanofibersppb levelNot specified acs.org
Electrochemical (Impedimetric)Molecularly Imprinted Polymer (for NDMA)0.85 µg L⁻¹Not specified daneshyari.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing dimethylamine hydrobromide with high purity in laboratory settings?

  • Methodological Answer : Synthesis typically involves the reaction of dimethylamine with hydrobromic acid under controlled conditions. To achieve high purity, researchers should:

  • Use stoichiometric ratios of dimethylamine and HBr in anhydrous solvents (e.g., ethanol) to minimize side reactions.
  • Purify the product via recrystallization using solvents like acetone or methanol, ensuring slow cooling to enhance crystal formation .
  • Monitor purity using techniques such as HPLC (>99% purity thresholds) and verify structural integrity via 1^1H NMR (e.g., characteristic peaks at δ 2.2–2.4 ppm for methyl groups) .

Q. Which analytical techniques are most effective for assessing the purity and structural integrity of this compound?

  • Methodological Answer : Key techniques include:

  • X-ray Diffraction (XRD) : To confirm crystalline structure and identify polymorphic forms .
  • Thermogravimetric Analysis (TGA) : To evaluate thermal stability and decomposition profiles (e.g., mass loss at >200°C indicating degradation) .
  • Nuclear Magnetic Resonance (NMR) : For molecular confirmation (e.g., integration ratios for methyl groups).
  • High-Performance Liquid Chromatography (HPLC) : To quantify purity and detect impurities (e.g., residual dimethylamine or solvents) .

Q. What safety protocols are critical when handling this compound in experimental setups?

  • Methodological Answer : Essential protocols include:

  • Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors or dust.
  • Spill Management : Neutralize spills with weak bases (e.g., sodium bicarbonate) and contain runoff to prevent environmental contamination .
  • Waste Disposal : Segregate waste streams and avoid mixing with incompatible substances (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the solid-state polymorphism of this compound and its implications for pharmaceutical applications?

  • Methodological Answer :

  • Screening Polymorphs : Use solvent-mediated crystallization under varied conditions (e.g., temperature, solvent polarity) to induce different solid-state forms .
  • Characterization : Pair XRD with Differential Scanning Calorimetry (DSC) to map phase transitions and stability ranges.
  • Bioavailability Studies : Compare dissolution rates of polymorphs in simulated biological fluids (e.g., pH 1.2 for gastric environments) to assess pharmacokinetic relevance .

Q. What methodologies resolve contradictions in reported reaction pathways involving this compound, such as its role in NDMA formation?

  • Methodological Answer :

  • Mechanistic Studies : Use isotopic labeling (e.g., 15^{15}N-dimethylamine) to trace reaction intermediates in NDMA formation pathways .
  • Computational Modeling : Apply density functional theory (DFT) to predict energy barriers for competing pathways (e.g., dichloramine vs. monochloramine-mediated NDMA formation) .
  • Cross-Validation : Replicate conflicting studies under controlled conditions (e.g., pH, reactant ratios) to isolate variables causing discrepancies .

Q. How to integrate computational modeling with experimental data to predict this compound's reactivity in novel reaction systems?

  • Methodological Answer :

  • Model Development : Use quantum mechanical calculations (e.g., Gaussian software) to simulate reaction mechanisms, focusing on nucleophilic substitution or acid-base interactions.
  • Experimental Calibration : Validate models with kinetic studies (e.g., UV-Vis spectroscopy for reaction rate determination) .
  • Machine Learning : Train algorithms on existing datasets (e.g., reaction yields under varied temperatures) to predict optimal conditions for unexplored reactions .

Q. How to assess the environmental impact of this compound in laboratory waste streams?

  • Methodological Answer :

  • Biodegradation Studies : Use microbial consortia (e.g., activated sludge) to monitor degradation rates and byproduct formation (e.g., dimethylamine, ammonia) .
  • Toxicity Assays : Conduct Daphnia magna or Vibrio fischeri bioassays to evaluate acute toxicity of waste streams .
  • Analytical Monitoring : Employ LC-MS/MS to detect trace residues in wastewater and correlate with regulatory thresholds .

Data Analysis and Reproducibility

Q. How to address variability in experimental data when studying this compound's hygroscopicity?

  • Methodological Answer :

  • Controlled Humidity Chambers : Standardize humidity levels (e.g., 30–90% RH) during hygroscopicity tests .
  • Statistical Analysis : Apply ANOVA to identify significant differences between batches or storage conditions.
  • Replication : Conduct triplicate experiments and report confidence intervals to enhance reproducibility .

Q. What frameworks guide the formulation of research questions for studying this compound in drug discovery contexts?

  • Methodological Answer :

  • FINER Criteria : Ensure questions are Feasible (e.g., accessible instrumentation), Interesting (e.g., novel polymorphic behavior), Novel (e.g., unexplored therapeutic targets), Ethical, and Relevant (e.g., cancer treatment applications) .
  • PICO Framework : Define Population (e.g., tumor models), Intervention (e.g., this compound dosage), Comparison (e.g., existing chemotherapeutics), and Outcomes (e.g., tumor size reduction) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.